molecular formula C24H22F3N5O3 B2929063 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358584-40-3

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2929063
CAS No.: 1358584-40-3
M. Wt: 485.467
InChI Key: BLFULKDQLUSQSM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidine) with a 5,7-diketone system. The structure is further modified with a benzyl group at position 6, ethyl and methyl substituents at positions 1 and 3, respectively, and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl group. These substitutions are critical for modulating physicochemical properties and biological activity, particularly in targeting enzymes or receptors where lipophilicity and steric interactions play key roles .

Properties

CAS No.

1358584-40-3

Molecular Formula

C24H22F3N5O3

Molecular Weight

485.467

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H22F3N5O3/c1-3-32-21-20(15(2)29-32)30(23(35)31(22(21)34)13-16-8-5-4-6-9-16)14-19(33)28-18-11-7-10-17(12-18)24(25,26)27/h4-12H,3,13-14H2,1-2H3,(H,28,33)

InChI Key

BLFULKDQLUSQSM-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest a variety of biological activities, particularly in the realms of anti-inflammatory, antiviral, and anticancer applications.

Structural Features

The compound features a pyrazolo[4,3-d]pyrimidine core with multiple functional groups that enhance its biological activity. The presence of benzyl , ethyl , and trifluoromethyl substituents contributes to its pharmacological properties. The molecular formula is C18H19F3N4O3C_{18}H_{19}F_3N_4O_3, with a molecular weight of approximately 481.9 g/mol.

Property Value
Molecular FormulaC18H19F3N4O3C_{18}H_{19}F_3N_4O_3
Molecular Weight481.9 g/mol
Core StructurePyrazolo[4,3-d]pyrimidine
Functional GroupsBenzyl, Ethyl, Trifluoromethyl

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity, particularly against HIV and other viral pathogens. The pyrazolo-pyrimidine scaffold is known for inhibiting key enzyme activities essential for viral replication. For instance, compounds with similar structures have demonstrated effectiveness in blocking reverse transcriptase and protease enzymes critical for HIV lifecycle .

Anti-inflammatory Activity

The compound has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes involved in the inflammatory response. The presence of the trifluoromethyl group is believed to enhance its potency and selectivity towards COX enzymes . In vitro studies have indicated that it can significantly reduce inflammation markers in cellular models.

Anticancer Potential

Research suggests that this compound may act as an inhibitor of specific kinases involved in tumor progression. The structural complexity allows for interactions with various biological targets associated with cancer cell signaling pathways . Studies have highlighted its potential as a lead compound for developing novel anticancer agents.

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Interaction studies utilizing techniques such as:

  • Molecular docking simulations
  • Enzyme kinetics assays
  • Cell line proliferation assays

These approaches help elucidate how the compound binds to target enzymes or receptors and its subsequent effects on cellular pathways .

Case Studies and Research Findings

  • Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited HIV protease activity, leading to reduced viral load in infected cell cultures .
  • Anti-inflammatory Assessment : Research conducted by European Journal of Medicinal Chemistry demonstrated that the compound significantly lowered COX-2 expression in inflamed tissues compared to controls .
  • Anticancer Efficacy : A recent investigation into the compound's effects on cancer cell lines showed that it induced apoptosis in breast cancer cells through modulation of PI3K/Akt signaling pathways .

Scientific Research Applications

The compound 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a pyrazolo-pyrimidine core, with a molecular weight of approximately 481.9 g/mol. It is being explored for its potential applications in medicinal chemistry due to its biological activity and structural diversity.

Potential Applications

  • Pharmaceutical Development This compound is investigated as a potential therapeutic agent for inflammatory diseases. Its unique structure also suggests applications in cancer therapy because of its ability to inhibit specific enzyme pathways involved in tumor progression. It may also serve as a lead compound for developing novel analgesics with improved efficacy and reduced side effects.
  • Anti-inflammatory and Analgesic Properties Preliminary studies suggest that the compound may act as a selective inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The presence of the benzyl and trifluoromethyl substituents is believed to enhance its potency and selectivity towards specific biological targets.
Compound NameStructural FeaturesBiological Activity
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin)Similar pyrazolo-pyrimidine coreAnti-inflammatory
N-(4-fluorophenyl)-acetamideAcetamide derivativeAnalgesic properties
2-(6-benzylpyrimidin-4-yl)acetamideLacks dioxo groupsModerate anti-inflammatory activity

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

Functional Group Reactivity
Pyrazolo[4,3-d]pyrimidine coreSusceptible to nucleophilic substitution at electron-deficient positions.
5,7-Dioxo groupsParticipate in keto-enol tautomerism and may act as hydrogen bond donors.
Acetamide side chainHydrolyzable under acidic/basic conditions to form carboxylic acid derivatives .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under specific conditions:

  • Acidic Hydrolysis : Forms the corresponding carboxylic acid (2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)acetic acid) and 3-(trifluoromethyl)aniline .
  • Basic Hydrolysis : Yields the sodium salt of the carboxylic acid under alkaline conditions.

Conditions :

  • Acid : HCl (6M), reflux for 12 hours
  • Base : NaOH (2M), 80°C for 8 hours

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring reacts with nucleophiles such as amines or thiols:

Reaction Product Conditions
Substitution at C4 positionReplacement of the acetamide group with primary/secondary aminesDMF, 100°C, 24 hours, catalytic K2CO3
Thiolation at C6 positionIntroduction of thioether groups via benzyl displacementEthanethiol, CuI, DIPEA, 70°C

Oxidation and Reduction

  • Oxidation : The dioxo groups remain stable under mild oxidants, but strong oxidants (e.g., KMnO4) degrade the pyrazolo-pyrimidine core.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the dioxo groups to diols, altering biological activity.

Stability Under Environmental Conditions

Condition Stability
pH 2–6 (aqueous)Stable for 48 hours; slow hydrolysis of acetamide observed at pH < 3.
UV light (254 nm)Photodegradation occurs after 72 hours, forming benzaldehyde derivatives .
Thermal stabilityDecomposes above 200°C via retro-Diels-Alder reaction of the pyrimidine core.

Interaction with Biological Targets

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Cyclooxygenase (COX) Inhibition : Binds reversibly to COX-2 via hydrogen bonding with the dioxo groups and π-π stacking with the benzyl moiety.
  • Metabolic Reactions : Hepatic CYP3A4 mediates N-deethylation of the ethyl group, forming a primary amine metabolite.

Synthetic Derivatives and Modifications

Key derivatives synthesized to enhance stability/activity include:

Derivative Modification Site Effect on Reactivity
Replacement of trifluoromethyl with nitro groupPhenyl ringIncreased electrophilicity at C4
Methylation of the pyrimidine N1 positionCore structureReduced susceptibility to oxidation

Unresolved Questions and Research Gaps

  • Limited data exist on radical-mediated reactions or photochemical transformations.
  • The role of the trifluoromethyl group in directing electrophilic aromatic substitution remains unexplored.

Experimental studies focusing on these areas are critical for advancing therapeutic applications.

Comparison with Similar Compounds

Target Compound

  • Core : Pyrazolo[4,3-d]pyrimidine (5,7-diketone system).
  • Substituents :
    • Position 1: Ethyl
    • Position 3: Methyl
    • Position 6: Benzyl
    • Acetamide side chain: N-linked 3-(trifluoromethyl)phenyl.
  • Molecular Weight : ~485.5 g/mol (estimated).

Analog 1 (From : C₂₄H₂₄FN₅O₃)

  • Core : Pyrazolo[4,3-d]pyrimidine.
  • Substituents :
    • Position 6: 4-Fluorobenzyl
    • Position 1: Ethyl
    • Position 3: Methyl
    • Acetamide side chain: N-benzyl.
  • Molecular Weight : 449.5 g/mol .

Analog 2 (From : C₂₉H₂₈N₄O₂S)

  • Core : Pyrazolo[1,5-a]pyrimidine.
  • Substituents :
    • Position 6: Benzyl
    • Position 2: Methyl
    • Position 5: Methyl
    • Acetamide side chain: N-(3-methylphenyl).
  • Molecular Weight : 488.6 g/mol .
  • Key Difference : Pyrazolo[1,5-a]pyrimidine core (vs. [4,3-d] isomer) and additional methyl groups at positions 2 and 5, which may influence ring planarity and solubility.

Analog 3 (From : C₂₄H₂₄FN₅O₃S)

  • Core : Pyrazolo[4,3-d]pyrimidine.
  • Substituents :
    • Position 6: 4-Fluorobenzyl
    • Position 5: Sulfanyl group
    • Acetamide side chain: N-(2-furylmethyl).
  • Molecular Weight : ~481.5 g/mol .
  • Key Difference : Sulfanyl substitution at position 5 and a furylmethyl group in the acetamide side chain, which may enhance metabolic stability compared to trifluoromethylphenyl.

Data Table: Structural and Property Comparison

Compound Core Structure Position 6 Substituent Acetamide Side Chain Molecular Weight (g/mol) logP (Estimated)
Target Compound Pyrazolo[4,3-d]pyrimidine Benzyl N-(3-trifluoromethylphenyl) ~485.5 ~3.5
Analog 1 () Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl N-benzyl 449.5 ~2.8
Analog 2 () Pyrazolo[1,5-a]pyrimidine Benzyl N-(3-methylphenyl) 488.6 ~3.1
Analog 3 () Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl N-(2-furylmethyl) ~481.5 ~2.5

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

The synthesis of this pyrazolo-pyrimidinone derivative typically involves multi-step reactions, including cyclization, alkylation, and amidation. Key intermediates like the pyrazolo[4,3-d]pyrimidine core are synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by functionalization with benzyl and trifluoromethylphenyl groups. Optimization can be achieved by adjusting solvent polarity (e.g., dichloromethane or DMF), base selection (triethylamine or K₂CO₃), and temperature control. Statistical experimental design (e.g., factorial design) helps identify critical parameters like reaction time and stoichiometry to maximize yield and purity .

Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular weight and structural assignments. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS. Differential scanning calorimetry (DSC) can evaluate crystallinity, while FT-IR verifies functional groups like carbonyls and amides. Computational validation using PubChem-derived InChI keys ensures alignment with reported data .

Q. What initial biological screening approaches are suitable for evaluating this compound's activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) at concentrations ranging from 1 nM to 10 µM. Cell viability assays (MTT or ATP-luminescence) in cancer or primary cell lines assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and selectivity indices against related targets should be prioritized. Use PubChem bioactivity data from structurally analogous compounds to guide target selection .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets, and what software tools are recommended?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding affinities to targets like kinases or GPCRs. Quantum mechanical calculations (Gaussian 09) optimize ligand geometry, while machine learning (DeepChem) predicts ADMET properties. Integration with COMSOL Multiphysics enables multi-scale simulations of diffusion and binding kinetics. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

Contradictions may arise from assay-specific artifacts (e.g., fluorescence interference) or buffer conditions. Cross-validate results using orthogonal methods:

  • Replace luminescence-based assays with radiometric or ELISA formats.
  • Confirm target engagement via cellular thermal shift assays (CETSA).
  • Apply Bayesian statistical models to weight data reliability based on assay robustness metrics .

Q. What methodologies optimize the compound's solubility and stability for in vivo studies?

Use Hansen solubility parameters (HSPiP software) to identify co-solvents (e.g., PEG-400 or Captisol). Stability under physiological pH is assessed via accelerated degradation studies (40°C, 75% RH). Nanoformulation (liposomes or PLGA nanoparticles) enhances bioavailability. Monitor plasma stability using LC-MS/MS and compare pharmacokinetic profiles in rodent models .

Q. How can advanced statistical methods improve synthesis protocol reproducibility?

Response surface methodology (RSM) with central composite design reduces batch-to-batch variability. Machine learning (Python scikit-learn) correlates reaction parameters (e.g., catalyst loading, solvent ratio) with yield/purity outcomes. Implement process analytical technology (PAT) for real-time monitoring via Raman spectroscopy .

Q. What strategies elucidate metabolic pathways and degradation products?

Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Use isotopic labeling (¹⁴C or ²H) to track metabolic fate. Computational tools like Meteor (Lhasa Limited) predict Phase I/II metabolism. Compare in silico predictions with in vivo plasma/tissue samples .

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